2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
Kanamycin, also known as KAN, belongs to the class of organic compounds known as 4, 6-disubstituted 2-deoxystreptamines. These are 2-deoxystreptamine aminoglycosides that are glycosidically linked to a pyranose of furanose unit at the C4- and C6-positions. Kanamycin is a drug which is used for treatment of infections where one or more of the following are the known or suspected pathogens: e. coli, proteus species (both indole-positive and indole-negative), e. aerogenes, k. pneumoniae, s. marcescens, and acinetobacter species. Kanamycin is soluble (in water) and a very weakly acidic compound (based on its pKa). Kanamycin has been detected in multiple biofluids, such as urine and blood. Within the cell, kanamycin is primarily located in the cytoplasm. In humans, kanamycin is involved in the kanamycin action pathway.
Kanamycin A is the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
Kanamycin A is a member of kanamycins. It has a role as a bacterial metabolite. It is a conjugate base of a kanamycin A(4+).
Kanamycin A is the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity.
Kanamycin A is a member of kanamycins. It has a role as a bacterial metabolite. It is a conjugate base of a kanamycin A(4+).
Brand Name:
Vulcanchem
CAS No.:
59-01-8
VCID:
VC0005261
InChI:
InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1
SMILES:
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N
Molecular Formula:
C18H36N4O11
Molecular Weight:
484.5 g/mol
2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol
CAS No.: 59-01-8
Inhibitors
VCID: VC0005261
Molecular Formula: C18H36N4O11
Molecular Weight: 484.5 g/mol
CAS No. | 59-01-8 |
---|---|
Product Name | 2-(Aminomethyl)-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
Molecular Formula | C18H36N4O11 |
Molecular Weight | 484.5 g/mol |
IUPAC Name | (2R,3S,4S,5R,6R)-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol |
Standard InChI | InChI=1S/C18H36N4O11/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17/h4-18,23-29H,1-3,19-22H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |
Standard InChIKey | SBUJHOSQTJFQJX-NOAMYHISSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Appearance | Assay:≥95%A crystalline solid |
Colorform | Crystals from ethanol Crystals from methanol + ethanol |
Physical Description | Solid |
Description | Kanamycin, also known as KAN, belongs to the class of organic compounds known as 4, 6-disubstituted 2-deoxystreptamines. These are 2-deoxystreptamine aminoglycosides that are glycosidically linked to a pyranose of furanose unit at the C4- and C6-positions. Kanamycin is a drug which is used for treatment of infections where one or more of the following are the known or suspected pathogens: e. coli, proteus species (both indole-positive and indole-negative), e. aerogenes, k. pneumoniae, s. marcescens, and acinetobacter species. Kanamycin is soluble (in water) and a very weakly acidic compound (based on its pKa). Kanamycin has been detected in multiple biofluids, such as urine and blood. Within the cell, kanamycin is primarily located in the cytoplasm. In humans, kanamycin is involved in the kanamycin action pathway. Kanamycin A is the major component of the kanamycin complex, an aminoglycoside antibiotic isolated from Streptomyces kanamyceticus, with antibacterial activity. Kanamycin A is a member of kanamycins. It has a role as a bacterial metabolite. It is a conjugate base of a kanamycin A(4+). |
Shelf Life | Kanamycin sulfate is stable for 24 hours at room temperature in most iv infusion fluids including 0.9% sodium chloride or 5% dextrose injection. |
Solubility | Miscible with water at 25 °C (1.0X10+6 mg/L) (est) 9.23e+01 g/L |
Synonyms | O-3-amino-3-deoxy-α-D-glucopyranosyl-(1→6)-O-[6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)]-2-deoxy-D-streptamine |
Vapor Pressure | 3.29X10-23 mm Hg at 25 °C (est) |
PubChem Compound | 6032 |
Last Modified | Nov 11 2021 |
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